N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Description
Scientific Research Applications
Synthesis and Derivative Development
The synthesis of pyrazolo[3,4-d]pyrimidine analogues has been explored for their potential in therapeutic applications. One study describes the preparation of several analogues of a potent antitumor agent through a principal synthetic step involving palladium-catalyzed C-C coupling, with one compound demonstrating in vitro cell growth inhibitory activity (Taylor & Patel, 1992).
Anticancer Activity
A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized, with some showing mild to moderate antitumor activity against human breast adenocarcinoma cell line MCF7. Among these, one derivative was identified as the most active, suggesting the potential of such compounds in cancer therapy (El-Morsy, El-Sayed, & Abulkhair, 2017).
Insecticidal and Antibacterial Potential
Research into heterocycles incorporating thiadiazole moiety has been conducted for their insecticidal and antibacterial efficacy against the cotton leafworm, Spodoptera littoralis, showing the potential for agricultural applications (Fadda et al., 2017).
Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, characterized, and evaluated for their antioxidant activity. The study highlights the role of hydrogen bonding in the self-assembly process of these complexes, indicating their potential in biomedical research (Chkirate et al., 2019).
Antimicrobial Activity
Synthesis and evaluation of new heterocycles incorporating the antipyrine moiety have been explored for their antimicrobial activity, presenting another avenue of research for compounds similar to N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide (Bondock et al., 2008).
Properties
IUPAC Name |
N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2/c1-11(23)18-5-6-22-15-14(8-20-22)16(24)21(10-19-15)9-12-3-2-4-13(17)7-12/h2-4,7-8,10H,5-6,9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZGWXORWKIZDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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